4-(2-Fluorophenyl)-2-pyridineacetonitrile
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Overview
Description
4-(2-Fluorophenyl)-2-pyridineacetonitrile is an organic compound that belongs to the class of phenylpyridines. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, with an acetonitrile group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-2-pyridineacetonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Another method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-2-pyridineacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Fluorophenyl)-2-pyridineacetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-pyridineacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit equilibrative nucleoside transporters (ENTs) by binding to their active sites, thereby affecting the transport of nucleosides across cell membranes . This inhibition can impact various cellular processes, including nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
4-(2-Fluorophenyl)-2-pyridineacetonitrile can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group attached to a cyclohexanone ring.
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A novel inhibitor of human equilibrative nucleoside transporters, more selective to ENT2 than ENT1.
The uniqueness of this compound lies in its specific structural features and its ability to interact with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H9FN2 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)pyridin-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9FN2/c14-13-4-2-1-3-12(13)10-6-8-16-11(9-10)5-7-15/h1-4,6,8-9H,5H2 |
InChI Key |
HDEHDBTVPLRNAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)CC#N)F |
Origin of Product |
United States |
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